Lipophilicity Tuning: The Strategic logP Window
The lipophilicity of 4-(Difluoromethoxy)phenylacetic acid (XLogP3 = 2.4) is strategically positioned between its non-fluorinated methoxy analog (XlogP ~1.40) and the more heavily fluorinated trifluoromethoxy analog (Consensus LogP ~2.39-2.63) [1]. This intermediate value is crucial for optimizing the balance between passive permeability and aqueous solubility in drug candidates, offering a refined tool for lead optimization where a -OCH₃ group is too polar and a -OCF₃ group is excessively lipophilic.
4-Methoxy analog ~1.40
4-CF₃O analog ~2.39–2.63
| Evidence Dimension | Calculated Lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 4-Methoxyphenylacetic acid: XlogP ~1.40; 4-(Trifluoromethoxy)phenylacetic acid: Consensus LogP ~2.39-2.63 |
| Quantified Difference | Target is +1.0 log unit more lipophilic than methoxy analog; ~0-0.23 log units less lipophilic than trifluoromethoxy analog |
| Conditions | Calculated values using XLogP3 and Consensus LogP algorithms; consistent across multiple prediction platforms |
Why This Matters
Procuring this specific intermediate allows medicinal chemists to fine-tune lipophilicity within a narrow, desirable range, a key determinant of ADME properties and a primary driver for selecting this over the cheaper methoxy or more costly trifluoromethoxy alternative.
- [1] PlantaeDB. 4-Methoxyphenylacetic acid. Accessed 2026. View Source
